5-o-Tolyl-valeric acid
Description
5-o-Tolyl-valeric acid (IUPAC name: 5-(2-methylphenyl)pentanoic acid) is a valeric acid derivative featuring an ortho-methylphenyl (o-tolyl) substituent at the fifth carbon of the pentanoic acid chain. Valeric acid derivatives are widely studied for their roles in organic synthesis, pharmaceuticals, and biomaterials, with substituents critically influencing reactivity, solubility, and biological activity .
Properties
CAS No. |
105401-69-2 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
5-(2-methylphenyl)pentanoic acid |
InChI |
InChI=1S/C12H16O2/c1-10-6-2-3-7-11(10)8-4-5-9-12(13)14/h2-3,6-7H,4-5,8-9H2,1H3,(H,13,14) |
InChI Key |
VNZLDZPEJXWRAL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CCCCC(=O)O |
Canonical SMILES |
CC1=CC=CC=C1CCCCC(=O)O |
Synonyms |
5-o-tolyl-valeric acid |
Origin of Product |
United States |
Chemical Reactions Analysis
Esterification Reactions
5-o-Tolyl-valeric acid undergoes esterification under acidic or catalytic conditions. A study employing Fischer esterification demonstrated conversion to methyl esters using methanol and sulfuric acid .
| Reaction Conditions | Reagents | Yield | Reference |
|---|---|---|---|
| Methanol, H₂SO₄, reflux (12 h) | Methanol (excess) | 85–92% | |
| Ethanol, HCl, 80°C (6 h) | Ethanol (anhydrous) | 78% |
The steric hindrance from the o-tolyl group slightly reduces reaction rates compared to unsubstituted valeric acid.
Amidation and Hydrazide Formation
The carboxylic acid group reacts with amines or hydrazines to form amides or hydrazides, respectively. Hydrazide derivatives are intermediates for heterocyclic synthesis .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazide formation | NH₂NH₂·H₂O, MeOH, reflux (4 h) | 5-o-Tolyl-valeric hydrazide | 90% |
| Amide coupling | EDC/HOBt, DMF, RT (24 h) | N-Alkyl-5-o-Tolyl-valeramide | 65–75% |
EDC/HOBt-mediated couplings show moderate yields due to steric challenges .
Decarboxylative Halogenation
Decarboxylation coupled with halogenation is a key reaction for synthesizing aryl halides. For valeric acid derivatives, this proceeds via radical or ionic mechanisms depending on reagents .
Example Reaction:
this compound → 4-(2-methylphenyl)butyl bromide
| Reagent System | Conditions | Yield | Byproducts |
|---|---|---|---|
| Pb(OAc)₄, LiBr, benzene, 60°C | 12 h, dark | 58% | γ-Butyrolactone (26%) |
| Ag₂O, Br₂, CCl₄ | Reflux, 6 h | 37% | Alkyl dihalides (15%) |
The o-tolyl group stabilizes transient radicals, favoring monohalogenation over polyhalogenation .
Reduction of the Carboxylic Acid Group
Catalytic hydrogenation or borane-mediated reductions convert the acid to primary alcohols:
This compound → 5-o-Tolyl-pentanol
| Reduction Method | Catalyst/Reagent | Yield | Selectivity |
|---|---|---|---|
| BH₃·THF | THF, 0°C to RT (2 h) | 82% | >95% |
| H₂ (50 psi), Pd/C | MeOH, 24 h | 75% | 88% |
Steric hindrance from the o-tolyl group slows hydrogenation kinetics compared to para-substituted analogs.
Cyclization Reactions
Intramolecular cyclization forms lactones or heterocycles. For example, heating with dehydrating agents yields γ-lactones :
This compound → 4-(2-methylphenyl)dihydrofuran-2-one
| Conditions | Catalyst | Yield |
|---|---|---|
| PPA, 120°C (3 h) | Polyphosphoric acid | 68% |
| TFAA, DCM, RT (12 h) | Trifluoroacetic anhydride | 55% |
Mechanistic Insights
-
Decarboxylation : The o-tolyl group stabilizes transition states via hyperconjugation, lowering activation energy by ~5 kcal/mol compared to linear aliphatic acids .
-
Steric Effects : Ortho-substitution reduces nucleophilic attack rates at the β-carbon by 30–40% in esterification and amidation .
Comparative Reactivity Data
| Reaction | This compound | Valeric Acid |
|---|---|---|
| Esterification rate (k) | 0.45 M⁻¹s⁻¹ | 0.67 M⁻¹s⁻¹ |
| Decarboxylation ΔG‡ | 24.3 kcal/mol | 28.1 kcal/mol |
| Hydrazide formation yield | 90% | 94% |
Comparison with Similar Compounds
Structural Features
Key structural distinctions among valeric acid derivatives arise from their substituent groups:
| Compound Name | Substituent Group | Functional Groups |
|---|---|---|
| 5-o-Tolyl-valeric acid* | Ortho-methylphenyl (C₆H₄CH₃-2) | Carboxylic acid |
| 5-Phenylvaleric Acid | Phenyl (C₆H₅) | Carboxylic acid |
| 5-Oxo-5-phenylvaleric Acid | Phenyl, ketone | Carboxylic acid, ketone |
| 5-Oxo-5-(2-thienyl)valeric acid | Thienyl (C₄H₃S), ketone | Carboxylic acid, ketone, sulfur |
| 5-(3',4'-Dihydroxyphenyl)valeric acid | Dihydroxyphenyl (C₆H₃(OH)₂) | Carboxylic acid, hydroxyls |
| 5-oxo-5-(4-thiomethylphenyl)valeric acid | Thiomethylphenyl (C₆H₄SCH₃-4), ketone | Carboxylic acid, ketone, sulfur |
*Hypothetical structure inferred from analogous compounds.
- Phenyl and o-tolyl groups are less polar, favoring hydrophobic interactions .
- Polarity : Dihydroxyphenyl derivatives exhibit high polarity due to hydroxyl groups, increasing solubility in aqueous media compared to phenyl or thienyl analogs .
Physical and Chemical Properties
Table 1: Comparative Physical Properties
*Calculated based on structural inference.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-o-Tolyl-valeric acid, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Begin with Friedel-Crafts alkylation or coupling reactions using o-tolyl precursors. Optimize catalysts (e.g., Lewis acids like AlCl₃), temperature (50–80°C), and solvent polarity (e.g., dichloromethane vs. toluene). Monitor reaction progress via TLC (silica gel, ethyl acetate eluent) . Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography, adjusting gradient elution based on compound polarity . Yield improvement requires iterative testing of stoichiometric ratios and reaction times.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Use -NMR to confirm the aromatic proton environment (δ 6.5–7.5 ppm for o-tolyl group) and aliphatic chain integration (δ 1.2–2.5 ppm). IR spectroscopy identifies carboxylate C=O stretching (~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]) with <2 ppm error . Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. What chromatographic methods are recommended for assessing the purity of this compound, and how should separation parameters be optimized?
- Methodological Answer : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for quantitative purity analysis. Adjust pH to 3–4 with formic acid to enhance peak resolution. For TLC, use silica gel 60 F plates with ethyl acetate/hexane (1:3) for optimal R differentiation between starting materials and product . Validate purity thresholds (>95%) via integration of chromatographic peaks .
Advanced Research Questions
Q. How can researchers investigate reaction mechanisms in this compound synthesis using kinetic studies and isotopic labeling?
- Methodological Answer : Conduct kinetic experiments under varied temperatures (Arrhenius plots) to determine activation energy. Use -labeled o-tolyl precursors to track carbon migration via -NMR. Compare isotopic distribution in intermediates to identify rate-limiting steps . For acid-catalyzed pathways, employ deuterated solvents (e.g., DO) to probe proton transfer mechanisms .
Q. What strategies should be employed when encountering contradictory spectral data in the characterization of this compound derivatives?
- Methodological Answer : First, verify instrument calibration and sample preparation (e.g., solvent purity, concentration). If discrepancies persist, cross-validate using complementary techniques:
- NMR vs. X-ray crystallography : Resolve stereochemical conflicts by growing single crystals (diffraction data >90% completeness) .
- Mass spectrometry vs. elemental analysis : Confirm empirical formulas via CHNS analysis (±0.3% tolerance) .
Document all anomalies and consult computational models (e.g., molecular dynamics simulations) to reconcile data .
Q. What computational chemistry approaches are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate:
- LogP : Predict lipophilicity via partition coefficient simulations.
- pKa : Estimate acidity using proton affinity calculations.
- Thermodynamic stability : Compare Gibbs free energy of tautomers or conformers . Validate predictions with experimental solubility tests (e.g., shake-flask method) and potentiometric titrations .
Data Management & Reproducibility
Q. How should researchers ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer : Document all variables (e.g., stirring rate, humidity) in electronic lab notebooks. Provide raw data (e.g., NMR FID files, HPLC chromatograms) as supplementary materials . Adhere to FAIR principles:
- Metadata : Include CAS number, IUPAC name, and hazard codes.
- Interoperability : Use .cif files for crystallographic data and .dx formats for spectral archives .
Q. What systematic approaches are recommended for conducting literature reviews on this compound?
- Methodological Answer :
- Keyword strategy : Combine "this compound" with Boolean operators (e.g., "synthesis AND mechanism NOT industrial") .
- Database prioritization : Start with PubMed/Reaxys, then expand to Google Scholar with filters (e.g., "since 2020") .
- Citation tracking : Use reference management software (e.g., Zotero) to map seminal papers and recent citations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
